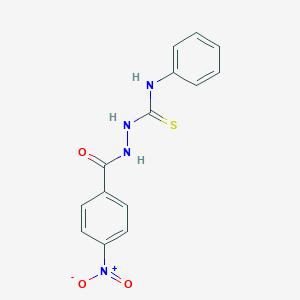
2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide, also known as NBPT, is a chemical compound that has been extensively studied in the field of agricultural science. It is commonly used as a nitrification inhibitor, which means that it can slow down the conversion of ammonium to nitrate in the soil, thereby reducing the loss of nitrogen from the soil.
作用機序
The mechanism of action of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide involves the inhibition of the enzyme urease, which is responsible for the conversion of urea to ammonium in the soil. By inhibiting urease, 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide can slow down the conversion of ammonium to nitrate, thereby reducing the loss of nitrogen from the soil. This mechanism is different from that of other nitrification inhibitors such as dicyandiamide and 3,4-dimethylpyrazole phosphate.
Biochemical and Physiological Effects:
2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide has been shown to have minimal toxicity to humans and animals. However, studies have shown that it can affect the microbial community in the soil, which can have implications for soil health and nutrient cycling. It has also been shown to affect the growth and development of plants, although the effects vary depending on the crop and the application rate of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide.
実験室実験の利点と制限
One advantage of using 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide in lab experiments is that it is a relatively stable compound that can be stored for long periods of time. It is also readily available and affordable. However, one limitation is that it can be difficult to measure the effectiveness of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide in lab experiments due to the complex nature of soil systems. Additionally, the effects of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide can be influenced by various factors such as soil pH, temperature, and moisture content.
将来の方向性
There are several future directions for research on 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide. One area of research is the optimization of application rates and timing for different crops and soil types. Another area is the development of new formulations of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide that can improve its effectiveness and reduce its impact on the soil microbial community. Additionally, there is a need for more research on the long-term effects of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide on soil health and nutrient cycling. Finally, there is a need for more research on the potential of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide to reduce nitrogen pollution in water bodies.
合成法
The synthesis of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide involves the reaction of 4-nitrobenzoic acid with phenylhydrazinecarbothioamide in the presence of a catalyst such as thionyl chloride. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide has been extensively studied in the field of agricultural science due to its ability to reduce nitrogen loss from the soil. It has been shown to be effective in various crops such as corn, wheat, and rice. The use of 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide can increase nitrogen use efficiency, reduce greenhouse gas emissions, and improve crop yields. It has also been studied as a potential tool for reducing nitrogen pollution in water bodies.
特性
IUPAC Name |
1-[(4-nitrobenzoyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-13(10-6-8-12(9-7-10)18(20)21)16-17-14(22)15-11-4-2-1-3-5-11/h1-9H,(H,16,19)(H2,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPFDKFQSBZJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)


![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)